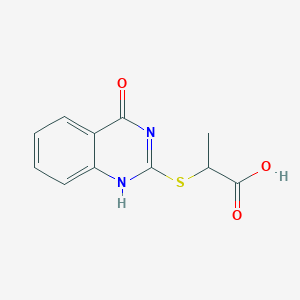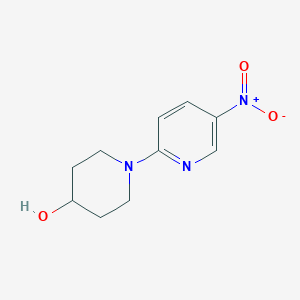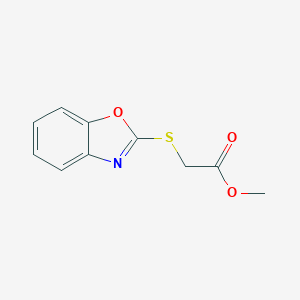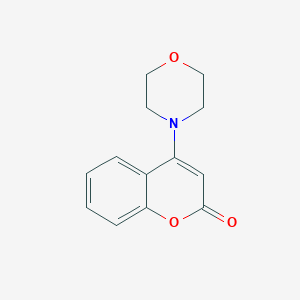![molecular formula C18H15ClN4O B186890 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile CAS No. 6035-09-2](/img/structure/B186890.png)
3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of indolizine derivatives and has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is not well understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent antioxidant activity, which can help in the prevention of various oxidative stress-related diseases. Additionally, it has been found to possess anticancer properties that can be used in the treatment of various types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile in lab experiments include its potent biological activity, ease of synthesis, and low cost. However, the limitations include its poor solubility in water and the lack of understanding of its mechanism of action.
Direcciones Futuras
Several future directions can be explored in the field of medicinal chemistry with regards to 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile. These include the development of new synthetic methods that can improve the yield and purity of the compound, the exploration of its mechanism of action, and the optimization of its pharmacological properties for the treatment of various diseases. Additionally, the potential of this compound as a lead molecule for the development of new drugs can also be explored.
In conclusion, this compound is a chemical compound that has shown promising therapeutic properties in various scientific research studies. Its potential as a lead molecule for the development of new drugs can be explored further, and several future directions can be explored in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with malononitrile followed by the reaction with cyclohexanone. The reaction is carried out in the presence of a base and a catalyst, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile have been extensively studied in various scientific research studies. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been found to possess anti-inflammatory properties that can be used in the treatment of various inflammatory disorders.
Propiedades
Número CAS |
6035-09-2 |
|---|---|
Fórmula molecular |
C18H15ClN4O |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile |
InChI |
InChI=1S/C18H15ClN4O/c19-14-6-2-1-5-12(14)10-22-11-21-16-13(9-20)15-7-3-4-8-23(15)17(16)18(22)24/h1-2,5-6,11H,3-4,7-8,10H2 |
Clave InChI |
RTWDFEVICFSTIG-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl)C#N)C1 |
SMILES canónico |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl)C#N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)




![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)

